(R)-CFMB

Free Fatty Acid Receptors FFAR2 GPR43

(R)-CFMB (CAS 2182298-09-3) is the chirally pure R-enantiomer of CFMB, a selective FFAR2/FFAR3 full agonist with ~750-fold higher potency than endogenous SCFAs. Unlike racemic mixtures or the S-enantiomer, (R)-CFMB ensures reproducible pharmacology: human FFAR2 EC50=0.8 µM, rat FFAR2 EC50=0.2 µM. This species-specific differential makes it indispensable for translational studies, gut hormone secretion assays, and anti-inflammatory cytokine profiling. As a chiral reference standard, it validates SFC/HPLC methods. Substitution with generic FFAR2 agonists compromises data comparability. For research use only; not for human use.

Molecular Formula C21H21ClN2OS
Molecular Weight 384.9 g/mol
CAS No. 1208552-99-1
Cat. No. B606617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-CFMB
CAS1208552-99-1
SynonymsCFMB; 
Molecular FormulaC21H21ClN2OS
Molecular Weight384.9 g/mol
Structural Identifiers
InChIInChI=1S/C21H21ClN2OS/c1-21(2,3)18(15-9-11-16(22)12-10-15)19(25)24-20-23-13-17(26-20)14-7-5-4-6-8-14/h4-13,18H,1-3H3,(H,23,24,25)/t18-/m0/s1
InChIKeyZVAPEFXSRDIMFP-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

What is (R)-CFMB (CAS 1208552-99-1) and What is its Role as a Free Fatty Acid Receptor (FFAR) Agonist?


(R)-CFMB is the R-enantiomer of CFMB, an experimental compound that functions as a selective agonist for the free fatty acid receptors FFAR2 (GPR43) and FFAR3 (GPR41) [1]. It is a chiral molecule with the CAS number 1208552-99-1 assigned to the (S)-enantiomer (CFMB), while (R)-CFMB has its own distinct CAS number, 2182298-09-3 . This compound is a research tool used to investigate the role of FFAR2 and FFAR3 in various physiological processes, including inflammation, metabolism, and gut hormone secretion [2].

Why (R)-CFMB (CAS 1208552-99-1) Cannot be Substituted with the Racemate or Other FFAR Agonists


Generic substitution is not feasible for (R)-CFMB due to its specific chiral identity and distinct pharmacological profile. As the pure R-enantiomer, it may exhibit different binding kinetics, selectivity, and metabolic stability compared to the racemic mixture or the S-enantiomer . Furthermore, the FFAR2 receptor exhibits species-specific pharmacology; for example, the potency of CFMB differs between human and rat FFAR2 [1]. Other FFAR2 agonists, such as 4-CMTB or the natural short-chain fatty acids (SCFAs), have vastly different potencies and mechanisms (e.g., allosteric vs. orthosteric) . Substituting with a structurally or mechanistically distinct agonist would lead to non-comparable experimental outcomes, invalidating data and wasting research resources.

Quantitative Evidence for the Selection of (R)-CFMB (CAS 1208552-99-1) over Comparators


Potency of (R)-CFMB at Human vs. Rat FFAR2 Receptors

The R-enantiomer, (R)-CFMB, exhibits potent agonist activity at the FFAR2 receptor, with a reported EC50 of 0.8 µM for the human receptor (hFFAR2) and 0.2 µM for the rat receptor (rFFAR2) . This data is derived from functional assays measuring receptor activation . This species-specific difference in potency is a critical consideration for experimental design and is a key differentiator from some other FFAR2 agonists that may have different species profiles [1].

Free Fatty Acid Receptors FFAR2 GPR43 Receptor Agonism Species Selectivity

Functional Activity of (R)-CFMB in Cytokine Repression in Human Monocytes

CFMB, the parent compound, demonstrates significant anti-inflammatory activity by repressing the expression of multiple cytokines in human monocytes. Treatment with 10 µM CFMB significantly reduced the mRNA levels of CCL1, CCL2, CCL3, GM-CSF, IL1α, IL1β, and ICAM1 following inflammatory stimulation [1]. This functional activity distinguishes CFMB and its R-enantiomer from natural, low-potency partial agonists like acetate, which require millimolar concentrations to elicit similar effects [1].

Immunology Inflammation Monocytes Cytokines FFAR2

Potency Comparison of (R)-CFMB vs. Endogenous Short-Chain Fatty Acids (SCFAs)

The parent compound, CFMB, acts as a full agonist and exhibits dramatically higher potency compared to the natural, endogenous FFAR2 agonists, the short-chain fatty acids (SCFAs) acetate, propionate, and butyrate. Studies have demonstrated that CFMB is approximately 750-fold more potent than SCFAs at activating FFAR2 [1]. SCFAs are characterized as low-potency partial agonists, making them less suitable for robust and specific pharmacological interrogation of the FFAR2 pathway [1].

Pharmacology Free Fatty Acid Receptors FFAR2 GPR43 Short-Chain Fatty Acids

Mechanistic Distinction of (R)-CFMB as a Full vs. Partial Agonist

CFMB is characterized as a full agonist of the FFAR2 receptor, which contrasts with the partial agonism exhibited by endogenous SCFAs like acetate, propionate, and butyrate [1]. Furthermore, some vendors and research suggest CFMB may act as an allosteric modulator or a 'priming' modulator, enhancing the response to natural agonists . This mechanistic distinction is critical; a full agonist can elicit a maximal receptor response, whereas a partial agonist cannot, leading to different downstream signaling outcomes even at saturating concentrations.

Molecular Pharmacology Receptor Signaling FFAR2 GPR43 Allosteric Modulation

Primary Research and Application Scenarios for (R)-CFMB (CAS 1208552-99-1)


Investigating FFAR2-Mediated Inflammatory Pathways in Immune Cells

Based on evidence that CFMB potently represses inflammatory cytokine expression in human monocytes, (R)-CFMB is a critical tool for studying the anti-inflammatory role of FFAR2. Researchers can use it to specifically activate FFAR2 in vitro (e.g., in monocyte, macrophage, or dendritic cell cultures) to dissect the downstream signaling cascades and gene expression changes responsible for the observed cytokine repression [1].

Validating FFAR2 as a Pharmacological Target in Metabolic and Gastrointestinal Research

Given its high potency (~750-fold over SCFAs) and full agonist activity, (R)-CFMB is an ideal reference compound for validating FFAR2 as a target in complex models. It can be used in perfused organ models (like the isolated rat colon) or in vivo to determine if a specific physiological effect (e.g., on gut hormone secretion or metabolism) is mediated by FFAR2 activation, providing a definitive, high-contrast pharmacological probe compared to weaker endogenous agonists [2].

Species-Specific Pharmacological Profiling in Rodent and Human Models

The documented difference in potency for (R)-CFMB between human (EC50 = 0.8 µM) and rat (EC50 = 0.2 µM) FFAR2 makes it a valuable compound for translational research . It can be employed in both human and rodent cell lines or primary tissues to normalize for species-specific differences in receptor pharmacology, ensuring that the appropriate, equipotent concentrations are used when comparing results across species .

Chiral Reference Standard in Analytical Method Development

(R)-CFMB serves as a specific chiral reference standard for the development and validation of analytical methods (e.g., chiral HPLC, SFC) designed to separate and quantify the enantiomers of CFMB . Its use ensures the accuracy, precision, and specificity of quality control assays for CFMB-based materials, which is critical for any research requiring chirally pure compounds .

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